5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid
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Overview
Description
5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids. This compound is characterized by the presence of a cyclopropoxy group and a methylcarbamoyl group attached to the isonicotinic acid core. It is a derivative of pyridine with a carboxylic acid substituent at the 4-position, making it an isomer of picolinic acid and nicotinic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable precursor followed by the introduction of the methylcarbamoyl group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired functional groups are correctly positioned.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position.
Nicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 3-position.
Picolinic acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.
Uniqueness
5-Cyclopropoxy-2-(methylcarbamoyl)isonicotinic acid is unique due to the presence of the cyclopropoxy and methylcarbamoyl groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12N2O4 |
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Molecular Weight |
236.22 g/mol |
IUPAC Name |
5-cyclopropyloxy-2-(methylcarbamoyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12N2O4/c1-12-10(14)8-4-7(11(15)16)9(5-13-8)17-6-2-3-6/h4-6H,2-3H2,1H3,(H,12,14)(H,15,16) |
InChI Key |
NRHXLTWBYDCJSG-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC=C(C(=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
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